(S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid
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Overview
Description
LY-221481 is a pyrazolopyrazole that is 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-3-carboxylic acid which has been substituted at positions 2, 5 and 6 by methylsulfonyl, oxo, and amino groups, respectively, and in which the amino group has been condensed with the carboxy group of (2-amino-1,3-thiazol-4-yl)(oxo)acetic acid, the oxo group of which has been converted to the corresponding oxime O-allyl ether. It is a pyrazolopyrazole, an oxime O-ether, a member of 1,3-thiazoles, a sulfone, an amino acid and a monocarboxylic acid amide.
Scientific Research Applications
Synthesis and Biological Activity
A noteworthy application of compounds structurally related to the chemical is in the synthesis of novel fluoroquinolone compounds. These compounds have been evaluated for their antibacterial activity, indicating the relevance of the chemical structure in developing potential antibacterial agents. The synthesis process involves the combination of specific intermediates, showcasing the compound's utility in complex chemical synthesis processes (Li et al., 2004).
Heterocyclic Chemistry
The compound is also involved in the broader field of heterocyclic chemistry, where it contributes to the synthesis and reactions of various heterocyclic compounds. For instance, its structure is related to compounds used in synthesizing 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives. These derivatives undergo various reactions to produce a range of heterocyclic compounds, indicating the versatility and potential of the chemical structure in synthetic organic chemistry (Şener et al., 2002).
Antimicrobial Properties
Further research into compounds with a similar structure has revealed their potential antimicrobial properties. For instance, derivatives of 2-[1,2-dihydropyrazol-4-yl]-1,3,4-thiadiazole, synthesized from similar structural frameworks, have shown promising results in preliminary screenings for antimicrobial activity. This indicates the potential of the compound as a scaffold for developing new antimicrobial agents (Auzzi et al., 1990).
Properties
Molecular Formula |
C16H18N6O7S2 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
(2S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-prop-2-enoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C16H18N6O7S2/c1-3-4-29-20-11(9-7-30-16(17)19-9)13(23)18-8-5-21-6-10(31(2,27)28)12(15(25)26)22(21)14(8)24/h3,7-8H,1,4-6H2,2H3,(H2,17,19)(H,18,23)(H,25,26)/b20-11-/t8-/m0/s1 |
InChI Key |
RIAHBYYSGWWUKY-JGPPEUEWSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=C(N2C(=O)[C@H](CN2C1)NC(=O)/C(=N\OCC=C)/C3=CSC(=N3)N)C(=O)O |
Canonical SMILES |
CS(=O)(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOCC=C)C3=CSC(=N3)N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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